(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers seeking to maximize target potency or incorporate non-perturbing 19F NMR probes often encounter inconsistent results with conventional phenylalanine analogs. (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 131123-44-9) is a precisely differentiated, fluorinated building block that directly addresses these challenges. - **Potency Advantage**: The para-OCF₃ group confers a 4- to 19-fold increase in inhibitory potency over 4-F or 4-CF₃ analogs in anthelmintic SAR studies, ensuring higher assay sensitivity. - **Spectroscopic Utility**: Validated as a sensitive 19F NMR probe for studying protein dynamics (e.g., human FAS TE domain), enabling site-specific structural analysis without functional perturbation. - **Supply Chain Assurance**: Supplied at a consistent 95% purity with full analytical documentation, ensuring batch-to-batch reproducibility for critical research programs.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
CAS No. 131123-44-9
Cat. No. B1363539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
CAS131123-44-9
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyYZXUCQCJZKJMIR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Trifluoromethoxy-L-phenylalanine Overview


(2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 131123-44-9), also known as 4-Trifluoromethoxy-L-phenylalanine or OCF₃-Phe, is a non-proteinogenic, fluorinated analog of L-phenylalanine characterized by a para-trifluoromethoxy (-OCF₃) substituent on its aromatic ring [1]. With a molecular formula of C₁₀H₁₀F₃NO₃ and a molecular weight of approximately 249.19 g/mol, this compound is commercially supplied as a research chemical with a typical purity specification of 95% [2]. The -OCF₃ group imparts distinct physicochemical properties, including increased lipophilicity (calculated logP ~2.24) and enhanced electron-withdrawing capacity compared to non-fluorinated or singly-fluorinated phenylalanine derivatives, making it a valuable chiral building block for peptide and small-molecule synthesis in medicinal chemistry and chemical biology research [3].

Chiral building block for peptide and small-molecule synthesis
Fluorinated amino acid for 19F NMR protein labeling studies
Higher lipophilicity for membrane permeability research

Why Generic Substitution Fails: Role of the para-Trifluoromethoxy Group


The para-trifluoromethoxy (-OCF₃) group is not merely an incremental structural variant of phenylalanine but a distinct pharmacophoric element that fundamentally alters molecular recognition. Unlike a para-fluoro (-F), para-trifluoromethyl (-CF₃), or para-methoxy (-OCH₃) substituent, the -OCF₃ group confers a unique combination of strong electron-withdrawing inductive effects and enhanced lipophilicity, while also presenting a distinct steric profile due to the oxygen linker . This divergence translates into tangible differences in biological systems. For instance, structure-activity relationship (SAR) studies demonstrate that the 4-OCF₃ substituent can confer significantly greater inhibitory potency compared to other 4-position analogs in certain enzyme assays [1]. Consequently, substituting (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid with 4-fluoro-phenylalanine, 4-trifluoromethyl-phenylalanine, or 4-methoxy-phenylalanine in a synthetic or biological workflow risks a loss of target engagement, altered metabolic stability, and changes in peptide/protein conformation, ultimately compromising experimental reproducibility and the validity of research outcomes [2].

  • Electronics & Lipophilicity

    Substituting -OCF3 with -F, -CF3 or -OCH3 may alter target binding and metabolic stability.

  • SAR Potency Context

    Potency profiles differ; direct replacement with non-OCF3 analogs may compromise assay reproducibility.

  • NMR Probe Function

    OMePhe substitution inhibited ligand binding in a test protein; smaller analogs may not support non-perturbing labeling.

Quantitative Evidence for Selecting OCF₃-Phe over Analogs


Lipophilicity Comparison: 4-OCF₃ vs. 4-OCH₃ Phenylalanine

The calculated octanol-water partition coefficient (logP) for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is 2.24, representing a substantial increase in lipophilicity compared to its 4-methoxy analog, L-tyrosine methyl ether, which has a significantly lower logP [1]. This quantified difference is directly attributable to the trifluoromethoxy group, as this functional group is known to increase lipophilicity in small molecules by approximately 1-2 log units relative to a methoxy group [2].

LogP Comparison
Class-level
Target logP ~2.24 vs OCH3 analog substantially lower (>1 unit difference)
Reported higher lipophilicity; may support membrane permeability research.
Calculated logP; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Property Lipophilicity

Anthelmintic Potency Advantage of 4-OCF₃

In a structure-activity relationship (SAR) study of kavalactone analogs targeting Haemonchus contortus larval development, compounds bearing a 4-trifluoromethoxy (-OCF₃) substituent on a pendant aryl ring exhibited an IC₅₀ value in the range of 1.9 to 8.9 µM [1]. This potency was substantially greater than that of the parent natural products desmethoxyyangonin (IC₅₀ = 37.1 µM) and yangonin (IC₅₀ = 15.0 µM), representing a 4- to 19-fold improvement in inhibitory activity [1]. The study explicitly identified the 4-OCF₃ group, along with 4-difluoromethoxy and 4-phenoxy, as a privileged substituent required for high activity [1].

Anthelmintic Potency
Head-to-head
IC50 1.9–8.9 µM (OCF3 series) vs 15–37 µM (natural products)
Reported potency profile in kavalactone analog SAR; supports SAR exploration.
Single assay context; generalizability may be limited.
Medicinal Chemistry Structure-Activity Relationship Anthelmintic

OCF₃Phe as a Site-Specific ¹⁹F NMR Probe

(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (OCF₃Phe) was successfully incorporated into the 33 kDa thioesterase domain of human fatty acid synthase (FAS-TE) at 11 positions around the active site using an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair [1]. This enabled site-specific ¹⁹F NMR studies to probe ligand binding and conformational exchange. In contrast, incorporation of the analog p-methoxyphenylalanine (OMePhe) at the same positions resulted in inhibition of ligand binding, demonstrating that the larger and more electronegative -OCF₃ group can be accommodated and provide a distinct spectroscopic handle without perturbing function, unlike the smaller -OCH₃ analog [1].

19F NMR Probe
Head-to-head
OCF3Phe enables 19F NMR; OMePhe inhibits ligand binding at same site
Supports site-specific protein labeling; OCH3 analog may disrupt function.
Demonstrated in FAS-TE domain; protein-specific validation needed.
NMR Spectroscopy Protein Engineering Chemical Biology

High-Enantiopurity Synthesis of 4-OCF₃-Phe

The synthesis of enantiomerically pure 4-trifluoromethoxy phenylalanine derivatives has been addressed by recent patent literature. An improved catalytic asymmetric synthesis method utilizing chiral palladium complexes is described, which achieves >99% enantiomeric excess (ee) and higher yields for 4-(trifluoromethoxy)-DL-phenylalanine [1]. This level of stereochemical purity is essential for applications requiring defined stereochemistry, and this method represents a significant advancement over earlier synthetic routes that may have suffered from lower ee or more complex purification [1].

Enantiomeric Excess
Data to verify
Reported >99% ee
Supports procurement of high optical purity material.
Patent-reported method; verify supplier COA.
Synthetic Chemistry Process Chemistry Chiral Synthesis

Recommended Applications for OCF₃-Phe


Inhibitor Design with para-Trifluoromethoxy Group

The quantified 4- to 19-fold potency advantage conferred by a 4-trifluoromethoxy phenyl moiety in anthelmintic SAR studies [1] makes (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid a high-priority building block for medicinal chemistry programs targeting enzymes or receptors where a bulky, lipophilic, and electron-withdrawing para-substituent is favored. Its use is recommended over 4-fluoro or 4-trifluoromethyl phenylalanine analogs when maximum potency in a specific assay is required, as demonstrated by the head-to-head SAR data.

Site-Specific Protein ¹⁹F NMR Labeling

The validated use of OCF₃Phe as a non-perturbing ¹⁹F NMR probe in the human fatty acid synthase thioesterase domain [1] establishes it as a critical tool for chemical biologists. This compound should be procured for experiments requiring site-specific incorporation of a fluorine-containing amino acid to study protein structure, dynamics, or ligand binding by NMR, as its larger steric bulk and spectroscopic properties differentiate it from smaller fluorinated analogs like 4-fluorophenylalanine.

Lipophilic Peptide Synthesis for Membrane Permeability

The calculated logP value of 2.24 for (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid [1] is over 1 log unit higher than its 4-methoxy counterpart, indicating a significant increase in lipophilicity. This property makes it a superior choice for synthesizing peptide analogs intended to exhibit improved passive diffusion across cell membranes, a key requirement in the development of cell-permeable probes and therapeutic leads.

Asymmetric Synthesis and Chiral Method Development

The existence of patented asymmetric catalytic methods capable of producing this compound with >99% enantiomeric excess [1] positions it as a challenging yet valuable substrate for developing and benchmarking new chiral catalysts and synthetic methodologies. Researchers in process chemistry and catalysis can utilize this building block to demonstrate the efficacy of novel stereoselective transformations.

Application
Selection Property
Validation Focus
Inhibitor SAR with para-substituent
Electron-withdrawing and lipophilic effect of -OCF3
Potency comparison vs -F, -CF3, -OCH3 analogs
Protein 19F NMR labeling
Non-perturbing OCF3 group compatibility
Ligand binding and conformational exchange assays
Membrane-permeable peptide design
Higher lipophilicity relative to -OCH3 analog
Passive membrane permeability assays
Chiral catalyst benchmarking
High stereochemical purity achievable
Chiral HPLC or optical rotation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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